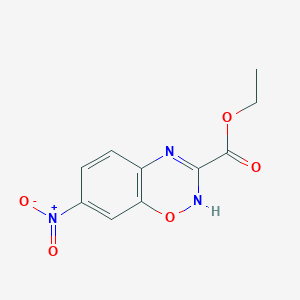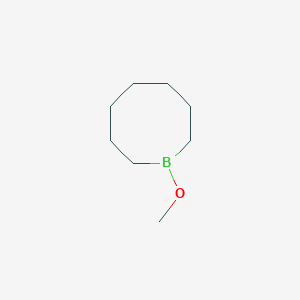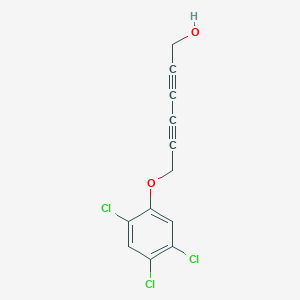![molecular formula C11H12N2OS B14601898 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine CAS No. 59021-10-2](/img/structure/B14601898.png)
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring and a pyrazine ring connected by a sulfanyl (thioether) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with a furan-2-ylmethyl sulfide precursor. One common method includes the use of a nucleophilic substitution reaction where the furan-2-ylmethyl sulfide acts as a nucleophile, attacking the electrophilic center on the 2,5-dimethylpyrazine ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its heterocyclic rings and sulfanyl linkage. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid derivatives
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine is unique due to the presence of both a furan and a pyrazine ring connected by a sulfanyl linkage. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
59021-10-2 |
|---|---|
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
3-(furan-2-ylmethylsulfanyl)-2,5-dimethylpyrazine |
InChI |
InChI=1S/C11H12N2OS/c1-8-6-12-9(2)11(13-8)15-7-10-4-3-5-14-10/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
IEDDVCWDHHBMLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)SCC2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)


![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)



![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)
![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)

![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)

